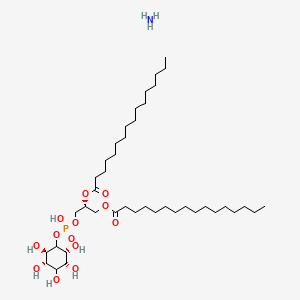

PtdIns-(1,2-dipalmitoyl) (ammonium salt)

Description

Properties

IUPAC Name |

azane;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3/t33-,36?,37-,38+,39-,40-,41?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDHBHKPDFRCJQ-HUKLJVEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H82NO13P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347752 | |

| Record name | 1-[(2R)-2,3-bis[(1-Oxohexadecyl)oxy]propyl hydrogen phosphate] D-myo-inositol ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34290-57-8 | |

| Record name | 1-[(2R)-2,3-bis[(1-Oxohexadecyl)oxy]propyl hydrogen phosphate] D-myo-inositol ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol) (Ammonium Salt)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol) (ammonium salt), hereafter referred to as PtdIns(16:0/16:0), is a synthetic, saturated phosphatidylinositol lipid. It serves as a crucial tool in biophysical and cell signaling research, providing a chemically defined standard for studies involving phosphoinositide signaling pathways and as a component in model membrane systems.[1] The dipalmitoyl acyl chains offer a saturated and well-defined hydrophobic region, while the inositol headgroup provides a site for phosphorylation and protein interaction, mimicking natural phosphoinositides. This guide provides a comprehensive overview of the known physical properties of PtdIns(16:0/16:0) (ammonium salt), along with detailed experimental protocols for their characterization.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of PtdIns(16:0/16:0) is paramount for its effective use in research and development. These properties dictate its behavior in aqueous and organic media, its self-assembly into various structures, and its stability under different experimental conditions.

Molecular Structure and Weight

The chemical structure of PtdIns(16:0/16:0) consists of a glycerol backbone esterified to two palmitic acid (16:0) chains at the sn-1 and sn-2 positions, and a phosphoinositol headgroup at the sn-3 position. The ammonium salt form refers to the counter-ion associated with the phosphate group.

There are slight variations in the reported molecular formula and weight, primarily due to the representation of the ammonium salt. The two commonly cited formulas are:

-

C41H82NO13P : This formula incorporates the ammonium ion (NH4+) into the overall atomic count.[1]

-

C41H78O13P • NH4 : This representation shows the lipid as a separate entity with an associated ammonium ion.[2][3]

This distinction is important for precise calculations but does not alter the fundamental structure of the lipid.

| Property | Value | Source(s) |

| CAS Number | 34290-57-8 | [1][2][4] |

| Molecular Formula | C41H82NO13P or C41H78O13P • NH4 | [1][2][3] |

| Molecular Weight | 828.1 g/mol | [1][2][4] |

| Alternate Molecular Formula (Free Acid) | C41H79O13P | [5] |

| Alternate Molecular Weight (Free Acid) | 811.0 g/mol | [5] |

Physical State and Appearance

Under standard laboratory conditions, PtdIns(16:0/16:0) (ammonium salt) is typically supplied as a white to off-white solid or a lyophilized powder.[2][3] The lyophilization process removes water, yielding a fluffy, easily weighable solid that is stable for long-term storage.

Solubility

The solubility of PtdIns(16:0/16:0) is a critical parameter for its handling and application in various experimental setups. The presence of the hydrophilic inositol headgroup and the hydrophobic dipalmitoyl chains gives it amphipathic character. The ammonium salt form generally enhances its solubility in aqueous solutions.[1]

However, detailed quantitative solubility data is sparse. One supplier specifies a solubility of 1 mg/ml in a chloroform:methanol:water (4:3:1) mixture.[2][3] Another source suggests that a related phosphorylated phosphatidylinositol is soluble in a chloroform:methanol:water:1N HCl (20:10:1:1) mixture at 10 mg/ml and in water at 5 mg/ml, though the latter forms a slightly hazy solution, indicating it is near its solubility limit.[6]

Field-Proven Insight: The solubility of PtdIns(16:0/16:0) in aqueous buffers is expected to be low, likely forming micelles or liposomes above its critical micelle concentration. For the preparation of stock solutions, it is common practice to first dissolve the lipid in an organic solvent, such as chloroform or a chloroform/methanol mixture, before hydrating it in an aqueous buffer.

Stability

PtdIns(16:0/16:0) (ammonium salt) is generally stable for at least five years when stored as a solid at -20°C.[2] In solution, its stability is dependent on the solvent and pH. As with other phospholipids, it is susceptible to hydrolysis of the ester linkages under acidic or basic conditions. It is advisable to prepare fresh solutions for experiments and to store any stock solutions at low temperatures for short periods.

Aggregation and Thermotropic Behavior

The amphipathic nature of PtdIns(16:0/16:0) drives its self-assembly into ordered structures in aqueous environments, a behavior that is fundamental to its role in model membranes. The thermotropic properties, or the way its physical state changes with temperature, are key to understanding the phase behavior of membranes containing this lipid.

Critical Micelle Concentration (CMC)

Expertise & Experience: The CMC of a phospholipid is influenced by factors such as acyl chain length, headgroup charge, and the ionic strength and pH of the buffer. For saturated diacyl phospholipids like PtdIns(16:0/16:0), the strong hydrophobic interactions between the two palmitoyl chains will favor aggregation, leading to a low CMC.

Thermotropic Phase Behavior and Melting Temperature (Tm)

Phospholipid bilayers exhibit a characteristic phase transition from a tightly packed, ordered gel phase (Lβ) to a more fluid, disordered liquid-crystalline phase (Lα) as the temperature increases. The midpoint of this transition is known as the melting temperature (Tm).

A specific Tm for PtdIns(16:0/16:0) is not documented in the readily available literature. However, based on the behavior of the closely related lipid, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which has a Tm of approximately 41°C, a similar Tm can be anticipated for PtdIns(16:0/16:0).[9] The inositol headgroup, being larger and more polar than the choline headgroup, may influence the packing of the lipid molecules and thus slightly alter the Tm.

Trustworthiness: The exact Tm is highly dependent on the experimental conditions, including the hydration level, buffer composition, and the presence of other molecules such as cholesterol. Therefore, it is crucial to determine the Tm experimentally under the specific conditions of your study.

Experimental Protocols

To empower researchers to characterize the physical properties of PtdIns(16:0/16:0) in their own laboratories, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of Solubility

This protocol outlines a standard method to determine the solubility of PtdIns(16:0/16:0) in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of PtdIns(16:0/16:0) powder to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

-

Separation of Undissolved Solute:

-

Centrifuge the suspension at high speed to pellet the undissolved lipid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

-

Quantification of Dissolved Lipid:

-

If the solvent is organic, evaporate it under a stream of nitrogen and weigh the remaining lipid residue.

-

If the solvent is aqueous, the lipid concentration can be determined using a phosphate assay, such as the Bartlett assay, which quantifies the phosphate content.

-

-

Calculation:

-

Solubility is expressed as the mass of the dissolved lipid per unit volume of the solvent (e.g., mg/mL or mol/L).

-

Caption: Workflow for determining the solubility of PtdIns(16:0/16:0).

Protocol 2: Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol utilizes the fluorescence probe pyrene to determine the CMC of PtdIns(16:0/16:0). The emission spectrum of pyrene is sensitive to the polarity of its environment.[8]

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of PtdIns(16:0/16:0) in an appropriate solvent (e.g., chloroform:methanol).

-

Prepare a stock solution of pyrene in a volatile solvent like acetone.

-

-

Sample Preparation:

-

Prepare a series of vials with varying concentrations of PtdIns(16:0/16:0) in the desired aqueous buffer. This is typically done by aliquoting the lipid stock solution into vials, evaporating the solvent to form a thin film, and then hydrating with the buffer.

-

Add a small, constant amount of the pyrene stock solution to each vial and gently mix. The final pyrene concentration should be in the sub-micromolar range.

-

-

Fluorescence Measurement:

-

Incubate the samples to allow for equilibration.

-

Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm.

-

Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.

-

-

Data Analysis:

-

Plot the ratio of the fluorescence intensities (I1/I3) as a function of the logarithm of the PtdIns(16:0/16:0) concentration.

-

The plot will show a sigmoidal curve. The inflection point of this curve corresponds to the CMC.

-

Caption: Workflow for CMC determination using pyrene fluorescence.

Protocol 3: Characterization of Thermotropic Properties by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the phase transitions of lipids in hydrated systems.[10] This protocol describes the preparation of liposomes and their analysis by DSC.

Methodology:

-

Liposome Preparation (Thin Film Hydration Method):

-

Dissolve a known amount of PtdIns(16:0/16:0) in a suitable organic solvent (e.g., chloroform:methanol) in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation at a temperature above the expected Tm of the lipid. This will form multilamellar vesicles (MLVs).

-

For the formation of large unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[11]

-

-

DSC Analysis:

-

Accurately transfer a known amount of the liposome suspension into a DSC sample pan.

-

Place an equal volume of the corresponding buffer into the reference pan.

-

Seal both pans hermetically.

-

Place the pans in the DSC instrument and equilibrate at a starting temperature well below the expected Tm.

-

Heat the sample at a constant rate (e.g., 1-2°C/min) through the phase transition temperature range.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak corresponding to the gel-to-liquid crystalline phase transition.

-

The temperature at the peak maximum is the melting temperature (Tm).

-

The area under the peak is proportional to the enthalpy of the transition (ΔH).

-

Sources

- 1. Buy PtdIns-(1,2-dipalmitoyl) (ammonium salt) (EVT-1445924) | 34290-57-8 [evitachem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. PtdIns-(1,2-dipalmitoyl) (ammonium salt) | CAS 34290-57-8 | Cayman Chemical | Biomol.de [biomol.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Dipalmitoyl phosphatidylinositol | C41H79O13P | CID 194153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. agilent.com [agilent.com]

- 8. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. avantiresearch.com [avantiresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]

A Technical Guide to the Chemical Structure and Significance of Dipalmitoyl Phosphatidylinositol

Prepared by: Gemini, Senior Application Scientist

Introduction

Phosphatidylinositol (PI) and its phosphorylated derivatives, collectively known as phosphoinositides, are minor components of eukaryotic cell membranes but play a monumental role in cellular signaling and membrane trafficking.[1][2] While naturally occurring PI typically contains unsaturated fatty acids, such as arachidonic acid at the sn-2 position, synthetic, fully saturated versions like 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol), or Dipalmitoyl Phosphatidylinositol (DPPI), are invaluable tools for researchers.[3] Their defined, homogenous structure provides a stable substrate for studying the enzymes that govern phosphoinositide metabolism, thereby helping to unravel complex signaling cascades.[4] This guide provides an in-depth examination of the chemical architecture of DPPI, its function as a cornerstone of the phosphoinositide signaling system, and the methodologies employed for its synthesis, purification, and analysis.

The Core Chemical Architecture of DPPI

Dipalmitoyl Phosphatidylinositol is an amphiphilic glycerophospholipid.[5] Its structure is defined by a glycerol backbone, two saturated palmitic acid tails, and a polar myo-inositol headgroup linked via a phosphodiester bond.

1.1. Molecular Components:

-

Glycerol Backbone: A three-carbon alcohol that forms the central scaffold of the molecule.

-

Palmitoyl Chains (C16:0): Two 16-carbon saturated fatty acids are ester-linked to the sn-1 and sn-2 positions of the glycerol backbone. This saturation results in straight acyl chains, influencing the lipid's packing in a bilayer.

-

Phosphate Group: A phosphate moiety links the sn-3 position of the glycerol backbone to the 1'-hydroxyl group of the myo-inositol ring, forming a phosphodiester bridge. At physiological pH, this group carries a negative charge.[6]

-

Myo-Inositol Headgroup: A six-carbon cyclitol (a sugar alcohol) and the defining feature of phosphatidylinositol. The myo-inositol isomer is the principal form found in eukaryotes.[6] It presents five additional hydroxyl groups (at positions 2', 3', 4', 5', and 6') that can be phosphorylated, creating a diverse family of signaling molecules.

1.2. Stereochemistry: The Basis of Biological Specificity

The biological activity of DPPI is critically dependent on its specific stereoconfiguration. The naturally relevant isomer is 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-D-myo-inositol) .

-

The "sn" (stereospecifically numbered) designation indicates that the glycerol backbone has a specific, non-random configuration.

-

The linkage is to the D-1 position of the myo-inositol ring. Studies have shown that key enzymes like phosphoinositide 4-kinases have an absolute requirement for this D-1 linkage and are unable to phosphorylate the L-inositol stereoisomer.[4] This stereoselective recognition is fundamental to the fidelity of cellular signaling pathways.[4]

1.3. Physicochemical Properties

The defined structure of DPPI gives it predictable physical and chemical characteristics, which are summarized below.

| Property | Value | Source |

| Molecular Formula | C41H79O13P | [7] |

| Molecular Weight | 811.0 g/mol | [7] |

| Monoisotopic Mass | 810.52582957 Da | [7] |

| Topological Polar Surface Area | 210 Ų | [7] |

| Synonyms | DPPI, 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol) | [7] |

DPPI in Cellular Signaling: A Substrate for Second Messenger Generation

DPPI itself is the parent molecule of the phosphoinositide family. In the cell, a series of lipid kinases and phosphatases regulate the phosphorylation state of the inositol headgroup, creating a sophisticated signaling language that controls a vast array of cellular processes, including cell growth, proliferation, migration, and apoptosis.[8][9]

2.1. The Phosphoinositide Kinase Cascade

DPPI serves as the initial substrate for a cascade of phosphorylation events, primarily at the 3', 4', and 5' positions of the inositol ring.[2] This generates seven distinct phosphoinositide species, each with specific localizations and effector proteins.

Caption: The Phosphoinositide Phosphorylation Cascade.

2.2. Hydrolysis of PIP2: The Bifurcating Signal

One of the most well-understood signaling pathways involves the hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a direct derivative of PI.[1] In response to extracellular signals, the enzyme Phospholipase C (PLC) is activated and cleaves PI(4,5)P2 into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][8]

-

IP3 is water-soluble and diffuses into the cytosol, where it binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[5][8]

-

DAG remains in the plasma membrane, where it, along with Ca2+, activates Protein Kinase C (PKC), a key regulator of numerous cellular functions.[5]

Caption: Hydrolysis of PI(4,5)P2 by Phospholipase C.

Methodologies in DPPI Research

The study of DPPI and its derivatives relies on robust methods for its synthesis, purification, and structural analysis.

3.1. Chemical Synthesis

The chemical synthesis of DPPI is a complex process that allows for the creation of structurally defined lipids for research.[10][11] While multiple strategies exist, key steps generally include:[12][13]

-

Selective Protection: The multiple hydroxyl groups on the myo-inositol ring must be selectively protected using chemical protecting groups, leaving only the 1'-OH available for coupling.

-

Phosphorylation/Coupling: The protected inositol is coupled to a 1,2-dipalmitoyl-sn-glycerol backbone using a phosphoramidite or other phosphorus (III) approach.[10]

-

Oxidation: The resulting phosphite triester is oxidized to the more stable phosphate triester.

-

Deprotection: All protecting groups are removed to yield the final DPPI product.

3.2. Extraction and Purification from Biological Sources

While DPPI itself is not typically purified from natural sources (which contain mixed acyl chains), the general protocol for isolating the total phosphatidylinositol pool is well-established. This protocol can be adapted for experiments where synthetic DPPI is introduced into a biological system.

Protocol: Phospholipid Extraction from Cell Culture

-

Cell Harvesting: Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS). Scrape cells into a conical tube and centrifuge to obtain a cell pellet.

-

Lipid Extraction (Bligh-Dyer Method):

-

To the cell pellet, add a 1:2:0.8 mixture of Chloroform:Methanol:Water. Vortex vigorously to create a single-phase solution and lyse the cells.

-

Incubate on ice for 20 minutes to ensure complete extraction.

-

Add equal volumes of chloroform and water to induce phase separation. Centrifuge at low speed.

-

Three phases will form: an upper aqueous phase (containing polar metabolites), a protein disk at the interface, and a lower organic phase (containing lipids).

-

-

Lipid Collection: Carefully collect the lower organic phase using a glass syringe.

-

Drying: Evaporate the solvent under a stream of nitrogen gas to yield the total lipid extract.

-

Purification (Chromatography):

-

The total lipid extract can be fractionated using High-Performance Liquid Chromatography (HPLC) or solid-phase extraction (SPE) silica columns.[14][15]

-

A solvent gradient (e.g., from chloroform/methanol to include water) is used to separate lipid classes based on the polarity of their headgroups.[16] Phosphatidylinositol is more polar than phosphatidylcholine or phosphatidylethanolamine and will elute later.[16]

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or mass spectrometry to identify those containing the purified PI.[15]

-

3.3. Structural Elucidation and Analysis

Mass Spectrometry (MS): MS is a primary tool for identifying and quantifying phosphoinositides.[2][17] Electrospray ionization (ESI) is commonly used for lipid analysis.[18][19]

Protocol: ESI-MS Analysis of DPPI

-

Sample Preparation: Dissolve the purified lipid extract in an appropriate solvent, typically a chloroform/methanol mixture. For internal calibration, a deuterated standard like PtdIns-(4,5)-P2 (1,2-dipalmitoyl)-d62 may be added.[20]

-

Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or first separated by liquid chromatography (LC) for more complex mixtures.

-

Ionization: Use ESI in negative ion mode, as the phosphate group(s) readily accept a negative charge.

-

Mass Analysis:

-

In a full scan (MS1), the intact DPPI molecule will be detected as its deprotonated ion [M-H]⁻ at an m/z corresponding to its molecular weight (~810.5 Da).

-

For structural confirmation, perform tandem MS (MS/MS). Fragmenting the parent ion will yield characteristic product ions corresponding to the loss of the inositol headgroup and the individual palmitoyl fatty acid chains. This allows for unambiguous identification of the headgroup and the acyl chain composition.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, provides detailed information about the conformation and dynamics of DPPI in solution or within model membranes.[21][22][23]

-

¹H NMR: Can determine the conformation of the inositol ring and its orientation relative to the glycerol backbone.[21]

-

¹³C NMR: Provides information on the dynamics and packing of the acyl chains.[21][23]

-

³¹P NMR: Is highly sensitive to the chemical environment of the phosphate group and is used to study interactions at the polar headgroup region and to distinguish between different phosphorylated states.[24][25]

Conclusion

Dipalmitoyl phosphatidylinositol, while a synthetic analogue, is a structurally fundamental molecule for dissecting one of cell biology's most critical signaling systems. Its well-defined chemical structure—a stereospecific glycerol backbone, saturated palmitoyl chains, and a phosphorylatable myo-inositol headgroup—provides the chemical foundation for the generation of a host of powerful second messengers. A thorough understanding of this structure, enabled by sophisticated techniques of synthesis and analysis, is essential for researchers and drug development professionals aiming to modulate the phosphoinositide pathways implicated in numerous physiological and pathological processes.

References

-

Title: Chemical Synthesis and Immunosuppressive Activity of Dipalmitoyl Phosphatidylinositol Hexamannoside | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Chemical synthesis and immunosuppressive activity of dipalmitoyl phosphatidylinositol hexamannoside Source: PubMed URL: [Link]

-

Title: Synthesis and applications of phosphatidylinositols and their analogues Source: Indian Academy of Sciences URL: [Link]

-

Title: Dipalmitoyl phosphatidylinositol | C41H79O13P | CID 194153 Source: PubChem - NIH URL: [Link]

-

Title: Synthesis of dipalmitoyl phosphatidylinositol 3,4-bis(phosphate) and 3,4,5-tris(phosphate) and their enantiomers Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Synthesis of dipalmitoyl phosphatidylinositol 3,4-bis(phosphate) and 3,4,5-tris(phosphate) and their enantiomers - Chemical Communications (RSC Publishing) DOI:10.1039/A703045B Source: RSC Publishing URL: [Link]

-

Title: The Stereoselective Recognition of Substrates by Phosphoinositide Kinases. Studies Using Synthetic Stereoisomers of Dipalmitoyl Phosphatidylinositol Source: PubMed URL: [Link]

-

Title: Phosphatidylinositol-3-phosphate, 1,2-dipalmitoyl | C41H83NO16P2 Source: PubChem URL: [Link]

-

Title: Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol-3,4-bisphosphate - Optional[31P NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

-

Title: Phosphatidylinositol signaling system Source: CUSABIO URL: [Link]

-

Title: General structure of phosphatidylinositol phosphates. | Download Scientific Diagram Source: ResearchGate URL: [Link]

-

Title: Short-chain phosphatidylinositol conformation and its relevance to phosphatidylinositol-specific phospholipase C Source: PubMed URL: [Link]

-

Title: Phosphatidylinositol signalling reactions Source: PubMed URL: [Link]

-

Title: A targeted mass spectrometric analysis of phosphatidylinositol phosphate species Source: Journal of Lipid Research URL: [Link]

-

Title: Advances in phosphoinositide profiling by mass spectrometry Source: J-STAGE URL: [Link]

-

Title: A targeted mass spectrometric analysis of phosphatidylinositol phosphate species Source: PubMed URL: [Link]

-

Title: A Brief note on Phosphatidylinositol (PI) Signal Pathway Source: Longdom Publishing URL: [Link]

-

Title: Investigation of the Membrane Localization and Interaction of Selected Flavonoids by NMR and FTIR Spectroscopy Source: MDPI URL: [Link]

-

Title: High-resolution sup 13 C NMR study of pressure effects on the main phase transition in L-. alpha. -dipalmitoyl phosphatidylcholine vesicles Source: OSTI.gov URL: [Link]

-

Title: Synthesis of dipalmitoyl–phosphatidylinositol 5-phosphate and its modified biological tools Source: ElectronicsAndBooks URL: [Link]

-

Title: Phosphatidylinositol Source: Wikipedia URL: [Link]

-

Title: 31 P NMR and FTIR studies on the interaction of phosphorylacetohydrazides with dipalmitoyl phosphatidylcholine model membranes Source: ResearchGate URL: [Link]

-

Title: Phosphoinositide Signaling and Mechanotransduction in Cardiovascular Biology and Disease Source: Frontiers URL: [Link]

-

Title: Technologies for the purification of whey phospholipids. Source: CABI Digital Library URL: [Link]

-

Title: Production and Purification of Phosphatidylinositol Mannosides from Mycobacterium smegmatis Biomass Source: PubMed URL: [Link]

-

Title: Production and Purification of Phosphatidylinositol Mannosides from Mycobacterium smegmatis Biomass Source: PMC - NIH URL: [Link]

-

Title: (PDF) A simplified preparation of phosphatidylinositol Source: ResearchGate URL: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. jsbms.jp [jsbms.jp]

- 3. researchgate.net [researchgate.net]

- 4. The stereoselective recognition of substrates by phosphoinositide kinases. Studies using synthetic stereoisomers of dipalmitoyl phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Phosphatidylinositol - Wikipedia [en.wikipedia.org]

- 7. Dipalmitoyl phosphatidylinositol | C41H79O13P | CID 194153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. Frontiers | Phosphoinositide Signaling and Mechanotransduction in Cardiovascular Biology and Disease [frontiersin.org]

- 10. ias.ac.in [ias.ac.in]

- 11. Synthesis of dipalmitoyl phosphatidylinositol 3,4-bis(phosphate) and 3,4,5-tris(phosphate) and their enantiomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chemical synthesis and immunosuppressive activity of dipalmitoyl phosphatidylinositol hexamannoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Production and Purification of Phosphatidylinositol Mannosides from Mycobacterium smegmatis Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Phosphatidylinositol Analysis by Mass Spectrometry Techniques - Creative Proteomics [creative-proteomics.com]

- 18. researchgate.net [researchgate.net]

- 19. A targeted mass spectrometric analysis of phosphatidylinositol phosphate species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. caymanchem.com [caymanchem.com]

- 21. Short-chain phosphatidylinositol conformation and its relevance to phosphatidylinositol-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. High-resolution sup 13 C NMR study of pressure effects on the main phase transition in L-. alpha. -dipalmitoyl phosphatidylcholine vesicles (Journal Article) | OSTI.GOV [osti.gov]

- 24. spectrabase.com [spectrabase.com]

- 25. researchgate.net [researchgate.net]

A Guide to the Chemical Synthesis and Purification of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1-D-myo-inositol) (Ammonium Salt)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol (PtdIns) and its phosphorylated derivatives are cornerstone lipids in cellular signal transduction, governing processes from cell proliferation to vesicular trafficking. The precise study of these pathways and the development of targeted therapeutics necessitate access to high-purity, structurally defined PtdIns species. This guide provides a comprehensive, field-proven methodology for the chemical synthesis and purification of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1-D-myo-inositol), a critical saturated phosphatidylinositol species. We detail a robust synthetic strategy employing phosphoramidite chemistry, a multi-step purification protocol centered on silica gel chromatography, and rigorous analytical characterization. The rationale behind key experimental choices—from protecting group strategy to the final conversion to a stable ammonium salt—is elucidated to empower researchers with a deep, causal understanding of the process.

Introduction

Phosphatidylinositols (PtdIns) are a class of glycerophospholipids where a phosphatidic acid backbone is attached to a myo-inositol headgroup via a phosphodiester bond. In eukaryotic cells, the inositol headgroup can be reversibly phosphorylated at the 3, 4, and 5-hydroxyl positions, creating a family of distinct phosphoinositide (PIP) isomers. These molecules act as signaling hubs at the membrane interface, recruiting and activating a host of effector proteins to regulate critical cellular functions.[1][2] The isolation of structurally homogeneous PtdIns from natural sources is challenging due to the vast heterogeneity of acyl chains.[3] Consequently, chemical synthesis provides the only viable route to obtaining specific, high-purity PtdIns analogues required for biochemical assays, structural biology, and as precursors for complex phosphoinositides.[3][4]

The synthesis of PtdIns-(1,2-dipalmitoyl) presents a significant synthetic challenge, demanding precise control over stereochemistry and the regioselective functionalization of multiple hydroxyl groups on the myo-inositol ring. This guide outlines a validated pathway to navigate these challenges, culminating in a highly pure and stable final product.

Strategic Synthesis Design

The successful synthesis of PtdIns hinges on a carefully planned strategy that addresses three core challenges: the stereospecific coupling of the diacylglycerol and inositol moieties, the selective phosphorylation at the 1-position of myo-inositol, and an orthogonal protecting group strategy that allows for the sequential and final deprotection under mild conditions.

Our retrosynthetic approach deconstructs the target molecule into three key building blocks:

-

A suitably protected myo-inositol derivative: This precursor must have a single free hydroxyl group at the desired 1-position for phosphorylation, while all other hydroxyls are masked with protecting groups that are stable to the coupling conditions but can be removed cleanly at the end of the synthesis.

-

1,2-dipalmitoyl-sn-glycerol: The lipid backbone providing the saturated acyl chains.

-

A phosphorylating agent: A phosphoramidite reagent is the agent of choice due to its high reactivity and the mild conditions required for the coupling reaction.

Expert Rationale: The selection of benzyl ethers as protecting groups for the inositol hydroxyls is a strategic choice. They are robust, withstanding the conditions of phosphorylation and subsequent workup, yet can be removed simultaneously and efficiently via catalytic hydrogenolysis—a method that does not compromise the sensitive phosphodiester and ester linkages.[3][5] The phosphoramidite approach offers superior yields and cleaner reactions compared to older methods like those using phosphodiester or H-phosphonate chemistry.[6]

Experimental Protocol: Synthesis

This section provides a step-by-step methodology for the synthesis of PtdIns-(1,2-dipalmitoyl).

Preparation of Key Intermediates

The synthesis begins with commercially available D-(+)-myo-inositol and 1,2-dipalmitoyl-sn-glycerol. The critical first phase involves the preparation of D-2,3,4,5,6-penta-O-benzyl-myo-inositol . This multi-step process involves selective protection and resolution, often following established literature procedures.[6] The goal is to produce an inositol precursor with a single, free hydroxyl group at the 1-position, ready for phosphorylation.

Phosphoramidite Coupling and Oxidation

This is the cornerstone of the synthesis, where the lipid and headgroup moieties are joined.

Methodology:

-

Activation: To a solution of D-2,3,4,5,6-penta-O-benzyl-myo-inositol in anhydrous dichloromethane (DCM) under an argon atmosphere, add 1,2-dipalmitoyl-sn-glycerol and a phosphoramidite reagent (e.g., chloro-N,N-diisopropylaminomethoxyphosphine).[6]

-

Coupling: Add an activator, such as 1H-tetrazole, dropwise at 0°C and allow the reaction to warm to room temperature, stirring for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC). The phosphoramidite reacts with the free hydroxyl of the inositol, which then couples with the diacylglycerol.

-

Oxidation: Upon completion, cool the reaction mixture to -78°C. Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide, to convert the unstable phosphite triester to the stable phosphate triester.[3][7]

-

Workup: Quench the reaction with aqueous sodium thiosulfate, extract the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Global Deprotection via Hydrogenolysis

The final synthetic step is the removal of the five benzyl protecting groups from the inositol ring.

Methodology:

-

Reaction Setup: Dissolve the fully protected PtdIns intermediate in a solvent mixture such as tert-butanol/water or a similar system that ensures solubility.[3][7]

-

Catalyst Addition: Add a palladium catalyst, such as palladium black or palladium hydroxide on carbon (Pearlman's catalyst), to the solution. The choice of catalyst is critical for efficient debenzylation.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 3-4 bar) and stir vigorously at room temperature for 24-48 hours.[3] The reaction must be monitored carefully by TLC or mass spectrometry to ensure complete removal of all benzyl groups.

-

Filtration and Concentration: Once complete, the catalyst is removed by filtration through a pad of Celite, and the solvent is removed under reduced pressure to yield the crude PtdIns as a free acid.

Purification and Final Formulation

Purification is arguably the most critical stage, as residual impurities can significantly impact downstream biological assays. The primary method for phospholipid purification is silica gel column chromatography.[8][9]

Preparative Silica Gel Chromatography

Rationale: This technique separates compounds based on polarity. The crude product contains the desired PtdIns, but also non-polar impurities (e.g., residual protected intermediates) and highly polar impurities (e.g., catalyst residues, deprotection byproducts). A carefully selected solvent gradient will elute these species at different times.

Methodology:

-

Column Packing: Prepare a silica gel column, packing it with a non-polar solvent like chloroform or hexane.

-

Sample Loading: Dissolve the crude PtdIns in a minimal amount of the initial eluent (e.g., chloroform with a small percentage of methanol) and load it onto the column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Chloroform:Methanol) and gradually increase the polarity by increasing the methanol concentration.[9][10]

-

Fraction Collection: Collect fractions and analyze them by TLC, staining with a phosphate-specific stain (e.g., Molybdenum Blue) to identify the product-containing fractions.

-

Pooling and Concentration: Combine the pure fractions and remove the solvent in vacuo to yield the purified PtdIns as a white solid.

Conversion to the Ammonium Salt

Rationale: The purified product exists as a phosphodiester, which is acidic. Converting it to a salt, such as the ammonium salt, improves its long-term stability, handling characteristics, and solubility in certain buffer systems.[11][12]

Methodology:

-

Dissolve the purified PtdIns free acid in a suitable solvent like chloroform/methanol.

-

Add a slight excess of a solution of ammonia in methanol or an aqueous ammonium hydroxide solution.[11]

-

Lyophilize the solution to remove all solvents and excess ammonia. This process yields the final product as a stable, fluffy, white powder. The conversion can be confirmed by the disappearance of the acidic proton signal in ¹H NMR.

Physicochemical Characterization

Rigorous characterization is essential to confirm the identity and purity of the final product.

| Technique | Purpose | Expected Results for PtdIns-(1,2-dipalmitoyl) |

| ³¹P NMR | Confirms the presence and chemical environment of the phosphate group. | A single peak around 0 to +2 ppm, indicating a phosphodiester.[6] |

| ¹H NMR | Confirms the overall structure, including the glycerol backbone, acyl chains, and inositol headgroup. | Characteristic signals for the glyceryl protons, inositol protons, and the long aliphatic chains of the palmitoyl groups.[13] |

| ESI-MS (-ve mode) | Determines the exact molecular weight of the compound. | An [M-H]⁻ ion corresponding to the calculated molecular weight of the free acid (e.g., C₄₁H₇₈O₁₃P⁻ at m/z ~813.5).[14] |

| HPLC | Assesses the final purity of the compound. | A single major peak when monitored by an appropriate detector (e.g., ELSD or CAD). |

Conclusion

The methodology detailed in this guide provides a robust and reproducible pathway for the synthesis and purification of high-purity PtdIns-(1,2-dipalmitoyl) (ammonium salt). By understanding the causal principles behind each step—from the strategic selection of protecting groups to the nuances of chromatographic separation—researchers can confidently produce this vital lipid for advancing our understanding of phosphoinositide signaling in health and disease. The availability of such well-defined synthetic lipids is indispensable for the development of next-generation biochemical tools and therapeutic agents.

References

-

Shashidhar, M. S. (1994). Synthesis and applications of phosphatidylinositols and their analogues. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(5), 1231-1251.

-

van der Kaaden, K. E., et al. (2011). Chemical synthesis and immunosuppressive activity of dipalmitoyl phosphatidylinositol hexamannoside. The Journal of Organic Chemistry, 76(15), 6043-6053.

-

Sculimbrene, B. R., & Miller, S. J. (2005). Streamlined Synthesis of Phosphatidylinositol (PI), PI3P, PI3,5P2, and Deoxygenated Analogues as Potential Biological Probes. Journal of the American Chemical Society, 127(47), 16641-16649.

-

Guberman, M., & Seeberger, P. H. (2008). Chemical Synthesis of All Phosphatidylinositol Mannoside (PIM) Glycans from Mycobacterium tuberculosis. Journal of the American Chemical Society, 130(49), 16693-16701.

-

Conway, S. J., et al. (2010). Synthesis and biological evaluation of phosphatidylinositol phosphate affinity probes. Organic & Biomolecular Chemistry, 8(1), 66-81.

-

van der Kaaden, K. E., et al. (2011). Chemical Synthesis and Immunosuppressive Activity of Dipalmitoyl Phosphatidylinositol Hexamannoside. The Journal of Organic Chemistry, 76(15), 6043–6053.

-

Conway, S. J., et al. (2009). Synthesis and biological evaluation of phosphatidylinositol phosphate affinity probes. Organic & Biomolecular Chemistry.

-

Grove, S. J. A., et al. (1997). Synthesis of dipalmitoyl phosphatidylinositol 3,4-bis(phosphate) and 3,4,5-tris(phosphate) and their enantiomers. Chemical Communications, (16), 1515-1516.

-

Tate, M., & Schink, K. O. (2019). Phosphatidylinositol synthesis at the endoplasmic reticulum. UCL Discovery.

-

Rouser, G., et al. (1969). Dry column chromatography of phospholipids. Lipids, 4(2), 158-163.

-

Wörmer, L., et al. (2013). Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography. Applied and Environmental Microbiology, 79(12), 3823-3830.

-

Christie, W. W. (n.d.). Column chromatography of phospholipids. Cyberlipid.

-

Matreya, LLC. (n.d.). Phosphatidic Acids (ammonium salt). Cayman Chemical.

-

Geurts van Kessel, W. S., et al. (1981). Purification of phospholipids by preparative high pressure liquid chromatography. Lipids, 16(1), 58-63.

-

FAO/WHO Expert Committee on Food Additives. (n.d.). Ammonium salts of phosphatidic acids. INCHEM.

-

Geurts van Kessel, W. S., Tieman, M., & Demel, R. A. (1981). Purification of phospholipids by preparative high pressure liquid chromatography. PubMed.

-

Prestwich, G. D., et al. (2012). Phosphatidylinositol (3,4,5)-Trisphosphate Activity Probes for the Labeling and Proteomic Characterization of Protein Binding Partners. Biochemistry, 51(48), 9572-9583.

-

Hsu, F. F., & Turk, J. (2001). Characterization of phosphatidylinositol, phosphatidylinositol-4-phosphate, and phosphatidylinositol-4,5-bisphosphate by electrospray ionization tandem mass spectrometry: a mechanistic study. Journal of the American Society for Mass Spectrometry, 12(9), 1036-1043.

-

Cayman Chemical. (n.d.). Phosphatidic Acids (ammonium salt). Cayman Chemical Company.

-

ResearchGate. (2015). Why are functionalized lipids supplied as sodium/ammonium salts? [Forum discussion]. ResearchGate.

-

FAO. (n.d.). Ammonium salts of phosphatidic acids. INCHEM.

-

Mathew, T. (2015). Answer to "Why are functionalized lipids supplied as sodium/ammonium salts?". ResearchGate.

-

Veleti, S. K., et al. (2022). Production and Purification of Phosphatidylinositol Mannosides from Mycobacterium smegmatis Biomass. Current Protocols, 2(6), e458.

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Phosphatidylinositol (3,4,5)-Trisphosphate Activity Probes for the Labeling and Proteomic Characterization of Protein Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of dipalmitoyl phosphatidylinositol 3,4-bis(phosphate) and 3,4,5-tris(phosphate) and their enantiomers - Chemical Communications (RSC Publishing) DOI:10.1039/A703045B [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Synthesis and biological evaluation of phosphatidylinositol phosphate affinity probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B913399B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]

- 10. Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fao.org [fao.org]

- 12. researchgate.net [researchgate.net]

- 13. Chemical synthesis and immunosuppressive activity of dipalmitoyl phosphatidylinositol hexamannoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of phosphatidylinositol, phosphatidylinositol-4-phosphate, and phosphatidylinositol-4,5-bisphosphate by electrospray ionization tandem mass spectrometry: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Function of PtdIns-(1,2-dipalmitoyl) in signal transduction pathways.

An In-Depth Technical Guide to the Function of PtdIns-(1,2-dipalmitoyl) in Signal Transduction Pathways

Authored by a Senior Application Scientist

Phosphatidylinositol (PtdIns) and its phosphorylated derivatives, phosphoinositides, are fundamental to cellular signaling, acting as key regulators of countless cellular processes.[1] While the significance of the phosphorylatable inositol headgroup is well-established, the influence of the lipid's acyl chain composition on its function is an area of growing importance. This technical guide delves into the specific roles of PtdIns-(1,2-dipalmitoyl), a phosphatidylinositol species characterized by two saturated C16:0 fatty acid chains. We will explore its function not as a solitary signaling molecule, but as a critical precursor to saturated phosphoinositides, a modulator of membrane biophysical properties, and a key tool for in vitro research. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced contributions of specific lipid species to the broader landscape of signal transduction.

The Phosphoinositide Signaling Paradigm: Beyond the Headgroup

Phosphoinositide signaling is a cornerstone of cellular communication. The process begins with phosphatidylinositol (PtdIns), an anionic phospholipid synthesized predominantly in the endoplasmic reticulum (ER) and enriched on the cytosolic leaflet of cellular membranes.[2][3][4] The true signaling versatility of PtdIns is unlocked through the phosphorylation of its myo-inositol headgroup at the 3, 4, and 5 hydroxyl positions by a suite of specific kinases.[2][3] This generates seven distinct phosphoinositide (PPIn) species, including phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂) and phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P₃), which act as docking sites for proteins containing specific lipid-binding domains like Pleckstrin Homology (PH), FYVE, and PX domains.[2][5] This recruitment and/or allosteric activation of effector proteins at specific membrane locations is central to regulating cell growth, proliferation, membrane trafficking, and cytoskeletal dynamics.[6][7]

While this headgroup-centric view is foundational, it is an incomplete picture. The diacylglycerol (DAG) backbone of PtdIns, particularly its fatty acid composition, is not merely a passive anchor. The most common forms of PtdIns contain stearic acid (18:0) at the sn-1 position and the polyunsaturated arachidonic acid (20:4) at the sn-2 position.[8] PtdIns-(1,2-dipalmitoyl), with its two saturated palmitic acid (16:0) chains, represents a less common but functionally distinct variant. The presence of saturated versus unsaturated acyl chains profoundly impacts the molecule's physical properties, its packing within the membrane, and its interactions with other lipids and proteins.

The Biophysical Impact of Acyl Chain Saturation

The replacement of flexible, kinked unsaturated fatty acids with straight, saturated dipalmitoyl chains leads to significant changes in membrane dynamics:

-

Increased Packing Density: Saturated acyl chains pack together more tightly than their unsaturated counterparts, leading to a more ordered and less fluid membrane environment. This can promote the formation of specialized membrane microdomains, often referred to as lipid rafts.

-

Altered Protein Interactions: The biophysical state of the membrane can influence the conformation and activity of integral and peripheral membrane proteins. Some studies have shown that the activation of membrane proteins, such as certain ion channels, can be differentially affected by PIP₂ containing saturated versus unsaturated acyl chains.[7]

This distinction is critical. It implies that the cellular response to a signal can be modulated not just by which phosphoinositide is generated, but also by the acyl chain composition of that phosphoinositide.

PtdIns-(1,2-dipalmitoyl) as a Precursor in Signaling

The primary role of PtdIns-(1,2-dipalmitoyl) in signal transduction is as a substrate for a cascade of lipid kinases and phosphatases. Its phosphorylation generates a family of saturated phosphoinositides that can initiate downstream signaling events. The canonical PI signaling pathway, when initiated from a dipalmitoyl backbone, creates localized signaling platforms with distinct biophysical properties.

The central pathway involves the sequential phosphorylation of PtdIns. This process is tightly regulated and localized to specific cellular membranes, ensuring spatial and temporal control of signaling events.[6][9]

Caption: PtdIns-(1,2-dipalmitoyl) phosphorylation and hydrolysis cascade.

This pathway highlights key enzymatic steps:

-

PtdIns to PtdIns(4)P: Phosphatidylinositol 4-Kinases (PI4Ks) phosphorylate PtdIns at the 4' position.

-

PtdIns(4)P to PtdIns(4,5)P₂: PtdIns(4)P 5-Kinases (PIP5Ks) add a second phosphate to create PtdIns(4,5)P₂.[10] This molecule is a major signaling hub at the plasma membrane.

-

PtdIns(4,5)P₂ Branch Point:

-

Hydrolysis by PLC: Phospholipase C (PLC) cleaves PtdIns(4,5)P₂ to generate two critical second messengers: membrane-bound diacylglycerol (DAG) and cytosolic inositol 1,4,5-trisphosphate (IP₃).[8][11] IP₃ triggers calcium release from the ER, while DAG activates Protein Kinase C (PKC).[8]

-

Phosphorylation by PI3K: Class I PI 3-Kinases (PI3Ks) phosphorylate PtdIns(4,5)P₂ at the 3' position to form PtdIns(3,4,5)P₃ (PIP₃).[2] This reaction is famously antagonized by the tumor suppressor phosphatase PTEN. PIP₃ recruits and activates proteins like Akt (Protein Kinase B), initiating pathways crucial for cell survival and growth.[7]

-

When these signaling lipids possess a dipalmitoyl backbone, they may preferentially partition into or help stabilize ordered membrane domains, potentially insulating the signal from other pathways or concentrating effectors to increase signaling efficiency.

Methodologies for the Study of PtdIns-(1,2-dipalmitoyl)

Investigating the specific roles of PtdIns-(1,2-dipalmitoyl) requires methodologies capable of resolving lipid species based on both their headgroup and acyl chain composition. Mass spectrometry (MS) coupled with liquid chromatography (LC) is the gold standard for this purpose.[12][13]

Experimental Workflow: LC-MS/MS Analysis of Cellular Phosphoinositides

The following protocol provides a framework for the extraction, separation, and quantification of PtdIns-(1,2-dipalmitoyl) and its derivatives from cultured cells.

Causality Behind Experimental Choices:

-

Acidified Solvent Extraction: Phosphoinositides are highly polar and often tightly bound to proteins. An acidic solvent system is crucial to disrupt these interactions and ensure efficient extraction into the organic phase.

-

Derivatization (Optional but Recommended): The multiple phosphate groups on PIP₂ and PIP₃ can lead to poor ionization and chromatographic resolution. Methylation of the phosphates can neutralize the charge, improving analytical performance significantly.[14]

-

Reversed-Phase Chromatography: A C18 column is used to separate lipids based on the hydrophobicity of their acyl chains, allowing for the resolution of dipalmitoyl species from more common unsaturated variants.[15]

-

Tandem Mass Spectrometry (MS/MS): This is essential for unambiguous identification. The first mass analyzer selects the parent ion (e.g., the specific m/z for dipalmitoyl-PtdIns(4,5)P₂), which is then fragmented. The resulting fragment ions provide a structural fingerprint, confirming both the headgroup and the acyl chain composition.[16]

Caption: Experimental workflow for LC-MS/MS analysis of phosphoinositides.

Step-by-Step Protocol:

-

Cell Lysis and Lipid Extraction: a. Culture cells to desired confluency and apply stimuli as required by the experimental design. b. To halt metabolic activity, rapidly aspirate media and add 0.5 mL of ice-cold 1 M HCl.[14] Scrape and collect the cell lysate. c. Add an appropriate internal standard (e.g., a commercially available deuterated PtdIns species). d. Perform a Bligh-Dyer style extraction using an acidified chloroform/methanol mixture. Vortex vigorously and centrifuge to separate the phases. e. Collect the lower organic phase containing the lipids and dry under a stream of nitrogen.

-

Separation by HPLC: a. Reconstitute the dried lipid extract in a suitable mobile phase. b. Inject the sample onto a C18 reversed-phase HPLC column. c. Elute the lipids using a gradient of solvents, for example, a gradient of acetonitrile and water with a suitable modifier like formic acid or ammonium formate, to separate different lipid classes and acyl chain variants.

-

Detection and Quantification by MS/MS: a. The HPLC eluent is directed into an electrospray ionization (ESI) source of a tandem mass spectrometer. b. Set the mass spectrometer to operate in a data-dependent acquisition (DDA) mode or using a targeted approach like multiple reaction monitoring (MRM). c. In DDA, the instrument performs a full scan to detect parent ions, then selects the most intense ions for fragmentation (MS/MS). d. For PtdIns-(1,2-dipalmitoyl), the precursor ion m/z would be selected, and characteristic fragment ions (e.g., corresponding to the inositol phosphate headgroup and the palmitoyl chains) would be monitored to confirm its identity. e. Quantify the abundance of PtdIns-(1,2-dipalmitoyl) by integrating the peak area of its precursor ion and normalizing to the internal standard.

In Vitro Assays Using Synthetic PtdIns-(1,2-dipalmitoyl)

Synthetic dipalmitoyl phosphoinositides are invaluable tools for dissecting signaling pathways in a controlled environment.[17] They are frequently incorporated into liposomes (artificial vesicles) to serve as substrates for enzymes or as binding partners for effector proteins.[18][19]

Table 1: Applications of Synthetic PtdIns-(1,2-dipalmitoyl) in Research

| Application Area | Experimental Goal | Methodology |

| Enzyme Kinetics | To determine the activity and substrate specificity of kinases (e.g., PI3K) or lipases (e.g., PLC). | Prepare liposomes containing a defined concentration of PtdIns-(1,2-dipalmitoyl). Incubate with the purified enzyme and measure the rate of product formation (e.g., via LC-MS or radiolabeling). |

| Protein Binding Assays | To quantify the binding affinity of a protein domain (e.g., a PH domain) to a specific phosphoinositide. | Use techniques like Surface Plasmon Resonance (SPR), where liposomes containing PtdIns-(1,2-dipalmitoyl) are immobilized on a sensor chip, or liposome co-sedimentation assays. |

| Structural Biology | To determine the structure of a protein in complex with its lipid ligand. | Co-crystallize or use cryo-electron microscopy with a purified protein and soluble, short-chain analogs of dipalmitoyl phosphoinositides. |

| Model Membranes | To study the influence of saturated phosphoinositides on membrane physical properties. | Incorporate into model membranes and analyze properties like fluidity and domain formation using fluorescence microscopy or spectroscopy.[18] |

Conclusion and Future Directions

PtdIns-(1,2-dipalmitoyl) occupies a unique niche in the complex world of signal transduction. While not a canonical second messenger itself, its role as a precursor to saturated phosphoinositides positions it as a key modulator of cellular signaling. The dipalmitoyl backbone imparts distinct biophysical properties that can influence the localization, duration, and intensity of signaling events by promoting the formation of ordered membrane domains.

For researchers and drug development professionals, understanding this layer of regulation is critical. The development of advanced analytical techniques, particularly mass spectrometry, has made it possible to move beyond measuring bulk phosphoinositide levels and to dissect the roles of specific acyl chain variants.[20] Future research will likely focus on elucidating the specific enzymes responsible for generating saturated PtdIns pools, identifying proteins that preferentially bind to saturated phosphoinositides, and understanding how the dysregulation of saturated lipid signaling contributes to diseases such as cancer and metabolic disorders. The use of synthetic PtdIns-(1,2-dipalmitoyl) as a research tool will remain indispensable in these efforts, providing the precision needed to unravel the complexities of the lipid-protein interface.

References

-

Gassama-Diagne, A., & Payrastre, B. (2009). Phosphoinositides, Major Actors in Membrane Trafficking and Lipid Signaling Pathways. International Journal of Molecular Sciences, 10(6), 2858–2893. [Link]

-

Hammond, G. R., & Balla, T. (2015). Polyphosphoinositide binding domains: key to inositol lipid biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(6), 746–758. [Link]

-

Burke, J. E. (2018). Novel roles of phosphoinositides in signaling, lipid transport, and disease. Journal of Lipid Research, 59(12), 2234–2245. [Link]

-

Wikipedia contributors. (2023). Phosphatidylinositol. Wikipedia. [Link]

-

Shomu's Biology. (2012). Phosphatidylinositol pathway. YouTube. [Link]

-

Salaun, C., Greaves, J., & Chamberlain, L. H. (2010). The intracellular dynamic of protein palmitoylation. The Journal of Cell Biology, 191(7), 1229–1238. [Link]

-

Bankaitis, V. A. (2019). The Role of Phosphoinositides in Signaling and Disease: Introduction to the Thematic Review Series. Journal of Lipid Research, 60(2), 241–242. [Link]

-

Zhang, X. (n.d.). A Brief note on Phosphatidylinositol (PI) Signal Pathway. Longdom Publishing. [Link]

-

Estrela-Lopis, I., Brezesinski, G., & Möhwald, H. (2003). Dipalmitoyl-phosphatidylcholine/phospholipase D interactions investigated with polarization-modulated infrared reflection absorption spectroscopy. Biophysical Journal, 85(5), 3059–3068. [Link]

-

Zhang, X., & Majerus, P. W. (1998). Phosphatidylinositol signalling reactions. Seminars in Cell & Developmental Biology, 9(2), 153–160. [Link]

-

National Center for Biotechnology Information. (n.d.). Dipalmitoyl phosphatidylinositol. PubChem. [Link]

-

Fukata, Y., & Fukata, M. (2009). Dynamic protein palmitoylation in cellular signaling. Progress in Lipid Research, 48(3-4), 159–165. [Link]

-

Prestwich, G. D., & D'Angelo, N. (1996). Synthesis of dipalmitoyl phosphatidylinositol 3,4-bis(phosphate) and 3,4,5-tris(phosphate) and their enantiomers. Chemical Communications, (10), 1235–1236. [Link]

-

Stansfeld, P. J., & Sansom, M. S. P. (2011). The Influence of Phosphoinositide Lipids in the Molecular Biology of Membrane Proteins: Recent Insights from Simulations. Molecular Pharmacology, 79(3), 357–364. [Link]

-

Szentpetery, Z., & Balla, T. (2012). Detection and manipulation of phosphoinositides. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(8), 1056–1067. [Link]

-

Jurado, A. S., Loura, L. M. S., & Prieto, M. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. International Journal of Molecular Sciences, 22(12), 6547. [Link]

-

Reddy, K. K., & Rao, K. N. (1995). Synthesis and applications of phosphatidylinositols and their analogues. Journal of Chemical Sciences, 107(1), 19-38. [Link]

-

Salaun, C., Greaves, J., & Chamberlain, L. H. (2010). The intracellular dynamic of protein palmitoylation. Edinburgh Research Explorer. [Link]

-

Scicchitano, M. (2023). Investigating Phosphatidylinositols Using LC–MS/MS Techniques. LCGC International. [Link]

-

Hammond, G. R., Schiavo, G., & Irvine, R. F. (2009). Immunocytochemical techniques reveal multiple, distinct cellular pools of PtdIns4P and PtdIns(4,5)P(2). Biochemical Journal, 422(1), 23–35. [Link]

-

Hille, B., Dickson, E. J., & Kruse, M. (2010). Phosphoinositides: lipid regulators of membrane proteins. The Journal of Physiology, 588(18), 3393–3397. [Link]

-

He, K., et al. (2017). Cellular localization of phosphoinositide-specific, auxilin1-based PtdIns(4,5)P2 sensors. ResearchGate. [Link]

-

Domingues, M. R., & Reis, A. (2023). Analysis of Phosphatidylinositol Modifications by Reactive Nitrogen Species Using LC-MS: Coming to Grips with Their Nitroxidative Susceptibility. Journal of the American Society for Mass Spectrometry, 34(7), 1335–1345. [Link]

-

ResearchGate. (2005). Methods for analyzing phosphoinositides using mass spectrometry. Request PDF. [Link]

-

He, Y., & Sun, Y. (2023). Regulation of Phosphoinositide Signaling by Scaffolds at Cytoplasmic Membranes. International Journal of Molecular Sciences, 24(13), 10795. [Link]

-

Clark, J., et al. (2011). Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry. Nature Methods, 8(3), 267–272. [Link]

-

Monaco, M. E., Cassai, N. D., & Sidhu, G. S. (2006). Subcellular Localization of Phosphatidylinositol Synthesis. Biochemical and Biophysical Research Communications, 348(3), 1200–1204. [Link]

Sources

- 1. The Role of Phosphoinositides in Signaling and Disease: Introduction to the Thematic Review Series - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Phosphatidylinositol - Wikipedia [en.wikipedia.org]

- 4. Subcellular localization of phosphatidylinositol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyphosphoinositide binding domains: key to inositol lipid biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel roles of phosphoinositides in signaling, lipid transport, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Phosphoinositides: lipid regulators of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphatidylinositol signalling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Phosphatidylinositol Analysis by Mass Spectrometry Techniques - Creative Proteomics [creative-proteomics.com]

- 13. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of dipalmitoyl phosphatidylinositol 3,4-bis(phosphate) and 3,4,5-tris(phosphate) and their enantiomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. ias.ac.in [ias.ac.in]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of PtdIns-(1,2-dipalmitoyl) (ammonium salt)

Introduction

Phosphatidylinositol (PtdIns) and its phosphorylated derivatives, phosphoinositides, are minor yet indispensable components of eukaryotic cell membranes.[1][2] They play critical roles in a vast array of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization.[1][2][3] PtdIns-(1,2-dipalmitoyl), also known as 1,2-dipalmitoyl-sn-glycero-3-phosphoinositol (DPPI), is a synthetic, saturated phosphatidylinositol that serves as a valuable tool for researchers in cell biology, biochemistry, and drug development.[3] Its well-defined chemical structure, with two C16:0 fatty acyl chains, makes it an ideal model for studying lipid-protein interactions, the physical properties of membranes, and as a precursor for the enzymatic synthesis of various phosphoinositides.[3][4]

This guide provides a comprehensive overview of the solubility and stability of PtdIns-(1,2-dipalmitoyl) (ammonium salt), offering practical insights and detailed protocols for its effective use in a research setting. The ammonium salt form is specifically addressed, as it is a common counter-ion used to enhance the handling and solubility of this acidic phospholipid.[3]

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of PtdIns-(1,2-dipalmitoyl) is essential for its proper handling and application.

| Property | Value | Source |

| Molecular Formula | C41H79O13P | [5] |

| Molecular Weight | 811.0 g/mol | [5] |

| Ammonium Salt MW | 828.1 g/mol | [6] |

| Form | Lyophilized powder | [6][7] |

| Purity | ≥98% | [6][7] |

| Storage Temperature | -20°C | [6][7] |

I. Solubility Characteristics of PtdIns-(1,2-dipalmitoyl) (ammonium salt)

The solubility of PtdIns-(1,2-dipalmitoyl) is dictated by its amphiphilic nature, possessing a polar inositol headgroup and two nonpolar palmitoyl chains.[3] This structure leads to complex solubility behavior, which is highly dependent on the solvent system.

Solvent Systems for Solubilization

Aqueous Solutions: PtdIns-(1,2-dipalmitoyl) (ammonium salt) has very limited solubility in pure water.[7][8] The ammonium salt form does enhance its dispersibility in aqueous solutions compared to the free acid form.[3] However, at concentrations above its critical micelle concentration (CMC), it will self-assemble into higher-order structures like micelles or liposomes rather than forming a true solution. The CMC for dipalmitoyl phosphatidylcholine (DPPC), a structurally similar lipid, is in the nanomolar range, suggesting that the monomeric solubility of PtdIns-(1,2-dipalmitoyl) in aqueous buffers is exceedingly low.[9] For some related compounds, solubility in water is reported as less than 1 mg/ml.[7][8]

Organic Solvents: A common and effective method for solubilizing PtdIns-(1,2-dipalmitoyl) is through the use of organic solvent mixtures. A widely used system is a mixture of chloroform and methanol, often with a small amount of water. For example, a solubility of greater than 1 mg/ml is reported in a mixture of Chloroform:Methanol:Water (3:2:0.5).[7][8] Another source suggests solubility at 10 mg/ml in a mixture of chloroform:methanol:water:1N HCl (20:10:1:1).[10]

Detergents: For applications requiring the incorporation of PtdIns-(1,2-dipalmitoyl) into aqueous systems, particularly for biochemical assays involving membrane proteins, the use of detergents is a standard practice.[11][12] Detergents, when used above their CMC, form micelles that can incorporate the lipid, effectively solubilizing it in the aqueous phase.[12] The choice of detergent is critical and depends on the specific application.

Protocol for Solubilization

This protocol provides a step-by-step method for preparing a stock solution of PtdIns-(1,2-dipalmitoyl) (ammonium salt).

Objective: To prepare a 1 mg/mL stock solution in a chloroform:methanol mixture.

Materials:

-

PtdIns-(1,2-dipalmitoyl) (ammonium salt)

-

Chloroform, HPLC grade

-

Methanol, HPLC grade

-

Glass vial with a PTFE-lined cap

-

Argon or nitrogen gas

-

Sonicator (bath or probe)

Procedure:

-

Weighing: Accurately weigh the desired amount of the lyophilized PtdIns-(1,2-dipalmitoyl) powder in a clean glass vial. Perform this step quickly to minimize exposure to atmospheric moisture.

-

Solvent Addition: Add the appropriate volume of a pre-mixed chloroform:methanol (2:1, v/v) solution to achieve the target concentration of 1 mg/mL.

-

Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen gas to displace air and minimize oxidation.

-

Sealing: Tightly seal the vial with the PTFE-lined cap.

-

Dissolution: Vortex the vial for 1-2 minutes. If the lipid is not fully dissolved, sonicate the vial in a bath sonicator for 5-10 minutes, or until the solution is clear. Caution: Avoid prolonged sonication, as it can lead to degradation.

-

Storage: Store the resulting stock solution at -20°C under an inert atmosphere.

II. Stability of PtdIns-(1,2-dipalmitoyl) (ammonium salt)

The stability of PtdIns-(1,2-dipalmitoyl) is a critical consideration for its storage and experimental use. The primary degradation pathways are hydrolysis of the ester and phosphodiester bonds.[3]

Factors Affecting Stability

-

pH: The phosphodiester and ester linkages in PtdIns-(1,2-dipalmitoyl) are susceptible to hydrolysis, which is accelerated at both acidic and alkaline pH. Neutral pH conditions are generally preferred for short-term storage of aqueous dispersions.

-

Temperature: As with most biochemicals, higher temperatures increase the rate of chemical degradation. Therefore, long-term storage should be at -20°C or lower.[6][7] For aqueous solutions, storage at 4-8°C is recommended for only 1-2 days.[10]

-

Oxidation: Although the dipalmitoyl chains are saturated and thus not susceptible to peroxidation, the inositol headgroup can be subject to oxidative damage under harsh conditions. Storing solutions under an inert atmosphere (argon or nitrogen) is a good practice to minimize any potential oxidative degradation.[10]

-

Enzymatic Degradation: In biological systems or in the presence of contaminating enzymes, PtdIns-(1,2-dipalmitoyl) can be metabolized by phospholipases and lipid kinases/phosphatases.[1][13][14]

Recommended Storage and Handling

| Condition | Recommendation | Rationale |

| Long-Term Storage (Powder) | Store at -20°C in a desiccator. | Minimizes hydrolysis and other chemical degradation.[6][7] |

| Stock Solution (Organic Solvent) | Store at -20°C under an inert atmosphere (argon or nitrogen). | Prevents solvent evaporation and minimizes oxidation. |

| Aqueous Dispersions | Prepare fresh for each experiment. If short-term storage is necessary, store at 4°C for no more than 24 hours. | Minimizes hydrolysis and microbial growth. |

| Handling | Use glass or polypropylene containers. Avoid repeated freeze-thaw cycles of solutions. | Prevents adsorption to plastic surfaces and degradation from temperature fluctuations. |

The stability of the ammonium salt of phosphatidylinositol can be influenced by the purity of the preparation.[15] Specifically, the molar ratio of ester to phosphorus is a key indicator of quality, with ratios below 1.90 being associated with reduced stability.[15]

III. Role in Cellular Signaling and Membrane Biophysics

PtdIns-(1,2-dipalmitoyl) serves as a crucial substrate for the synthesis of various phosphoinositides, which are key second messengers in cellular signaling.[3][4] The phosphorylation and dephosphorylation of the inositol headgroup at the 3, 4, and 5 positions by specific kinases and phosphatases generate a diverse array of signaling molecules.[1][2]

Caption: Simplified Phosphoinositide Signaling Pathways.

In the realm of membrane biophysics, the inclusion of PtdIns-(1,2-dipalmitoyl) into model membranes can significantly alter their physical properties. Studies have shown that phosphatidylinositol can induce a more fluid phase in phosphatidylcholine bilayers and create packing defects, which can influence the membrane's interaction with proteins and small molecules.[16]

IV. Experimental Workflows

Preparation of Liposomes Containing PtdIns-(1,2-dipalmitoyl)

Liposomes are widely used as model membrane systems. This workflow describes the preparation of large unilamellar vesicles (LUVs) incorporating PtdIns-(1,2-dipalmitoyl).

Caption: Workflow for Preparing LUVs.

Protocol:

-

Lipid Mixture Preparation: In a round-bottom flask, combine the desired amounts of PtdIns-(1,2-dipalmitoyl) and other lipids (e.g., a neutral lipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) from their respective stock solutions in chloroform:methanol.

-

Film Formation: Evaporate the organic solvent under a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the desired aqueous buffer to the flask and hydrate the lipid film by vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).

-

Freeze-Thaw: Subject the MLV suspension to 5-10 cycles of freezing in liquid nitrogen and thawing in a warm water bath. This process helps to increase the lamellarity and encapsulation efficiency.

-

Extrusion: To produce LUVs of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This should be done at a temperature above the phase transition temperature of the lipid mixture.

-

Characterization: The resulting LUV suspension can be characterized for size distribution using dynamic light scattering (DLS) and for lipid concentration.

Conclusion

PtdIns-(1,2-dipalmitoyl) (ammonium salt) is a fundamental tool for researchers investigating the multifaceted roles of phosphoinositides in cellular function and for those studying the biophysical properties of lipid membranes. A thorough understanding of its solubility and stability is paramount for obtaining reliable and reproducible experimental results. By following the guidelines and protocols outlined in this guide, researchers can effectively handle and utilize this important synthetic lipid in their studies.

References

-

Balla, T. (2013). Understanding phosphoinositides: rare, dynamic, and essential membrane phospholipids. Journal of Cell Science, 126(17), 3879-3892. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 194153, Dipalmitoyl phosphatidylinositol. [Link]

-

Colacicco, G., & Rapport, M. M. (1966). A simplified preparation of phosphatidylinositol. Journal of Lipid Research, 7(2), 258-263. [Link]

-

Biocompare. PtdIns-(1,2-dipalmitoyl) (ammonium salt) from Cayman Chemical. [Link]

-

Kendall, D. A. (2001). Overview of phosphoinositide hydrolysis. Current protocols in pharmacology, Chapter 2, Unit 2.3. [Link]

-